molecular formula C25H41FN4O7 B12380522 Ac-VLPE-FMK

Ac-VLPE-FMK

Cat. No.: B12380522
M. Wt: 528.6 g/mol
InChI Key: MDAFONIYDVLMOY-OZIGNCPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-VLPE-FMK, also known as Ac-Val-Leu-Pro-Glu(OMe)-CH2F, is a tetrapeptidyl mono-fluoromethyl ketone. This compound is a potent inhibitor of cathepsin B and cathepsin L, which are cysteine proteases involved in various cellular processes, including protein degradation and turnover. This compound is primarily used in scientific research to study cancer aggressiveness and other related biological phenomena .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-VLPE-FMK involves the coupling of the tetrapeptide sequence Val-Leu-Pro-Glu(OMe) with a fluoromethyl ketone moiety. The process typically includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using automated peptide synthesizers, and employing large-scale purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ac-VLPE-FMK primarily undergoes inhibition reactions with cysteine proteases. The key reactions include:

Common Reagents and Conditions

Major Products

The major product of these reactions is the inhibited form of cathepsin B and cathepsin L, which are no longer able to perform their proteolytic functions .

Mechanism of Action

Ac-VLPE-FMK exerts its effects by covalently binding to the active site cysteine residue of cathepsin B and cathepsin L. This binding inhibits the proteolytic activity of these enzymes, preventing them from degrading their substrates. The inhibition is highly selective and irreversible, making this compound a valuable tool for studying the biological functions of these proteases .

Properties

Molecular Formula

C25H41FN4O7

Molecular Weight

528.6 g/mol

IUPAC Name

methyl (4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-6-fluoro-5-oxohexanoate

InChI

InChI=1S/C25H41FN4O7/c1-14(2)12-18(29-24(35)22(15(3)4)27-16(5)31)25(36)30-11-7-8-19(30)23(34)28-17(20(32)13-26)9-10-21(33)37-6/h14-15,17-19,22H,7-13H2,1-6H3,(H,27,31)(H,28,34)(H,29,35)/t17-,18-,19-,22-/m0/s1

InChI Key

MDAFONIYDVLMOY-OZIGNCPNSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)OC)C(=O)CF)NC(=O)C(C(C)C)NC(=O)C

Origin of Product

United States

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